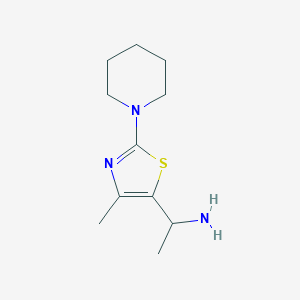
1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with piperidine . The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with the piperidine moiety, which may confer distinct biological activities and chemical reactivity.
Actividad Biológica
1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This compound features a complex structure comprising a thiazole ring, a piperidine moiety, and an ethanamine group, which together contribute to its unique biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2S, with a molecular weight of approximately 226.34 g/mol. The thiazole ring is known for its role in various biological activities, including anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2S |
| Molecular Weight | 226.34 g/mol |
| CAS Number | 1215983-32-6 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Preliminary studies suggest that this compound may effectively bind to CDK4 and CDK6, inhibiting their activity and subsequently affecting cell proliferation and survival pathways .
Case Studies:
- In vitro Studies : In studies involving various cancer cell lines, the compound demonstrated IC50 values indicative of potent cytotoxicity. For instance, analogs with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines, suggesting that this compound could exhibit comparable potency .
- Structure Activity Relationship (SAR) : The presence of electron-donating groups at specific positions on the thiazole ring has been correlated with enhanced anticancer activity. Modifications to the piperidine moiety also appear to influence the compound's efficacy against tumor cells .
Other Biological Activities
While the primary focus has been on its anticancer properties, other potential activities include:
- Antimicrobial Effects : Similar thiazole derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- CDK Inhibition : By binding to CDK4 and CDK6, it disrupts the phosphorylation processes necessary for cell cycle progression.
- Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways .
Comparative Analysis
A comparison with other thiazole-containing compounds highlights the unique attributes of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Thiazole and pyrimidine rings | Inhibits CDK4 and CDK6; potential anti-cancer effects |
| 2-(4-Methylthiazol)-N-piperidinylacetamide | Thiazole and piperidine | Anti-inflammatory properties |
| 3-Methylthiazol derivatives | Thiazole ring with various substituents | Antimicrobial activity |
Propiedades
Fórmula molecular |
C11H19N3S |
|---|---|
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
1-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H19N3S/c1-8(12)10-9(2)13-11(15-10)14-6-4-3-5-7-14/h8H,3-7,12H2,1-2H3 |
Clave InChI |
UODSFEHHQUMWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CCCCC2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















